2-Metoxi-dibenzosuberona

Descripción general

Descripción

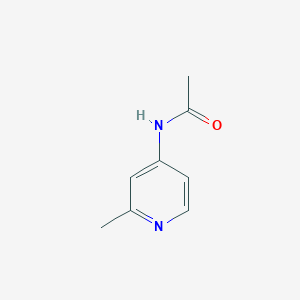

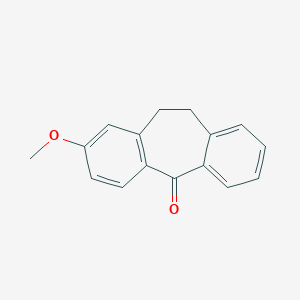

2-Methoxy-dibenzosuberone is a chemical compound that belongs to the class of dibenzosuberones, which are known for their biological activities. The compound has been studied for its potential use in various therapeutic applications, including its cytotoxic properties against cancer cells and its potential as an antidepressant.

Synthesis Analysis

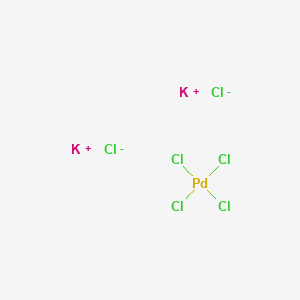

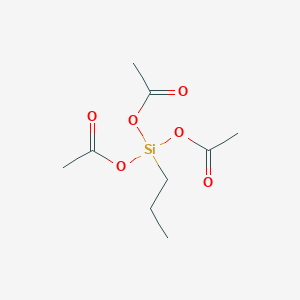

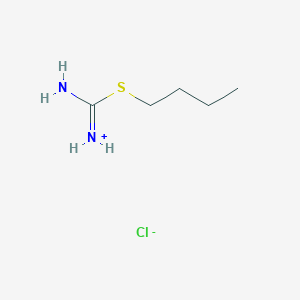

The synthesis of 2-Methoxy-dibenzosuberone and its derivatives has been explored in several studies. Novel dibenzosuberone derivatives have been prepared using different synthetic routes. For instance, one study describes the synthesis of novel dibenzosuberone derivatives with potential as tricyclic antidepressants (TCAs) . Another study presents a methodology for preparing dibenzosuberones bearing an isoxazole group through palladium-catalyzed intramolecular C-H/C-Br bond cross-coupling . Additionally, the synthesis of new monosubstituted amides of the dibenzosuberone series starting from 3-bromobenzosuberone has been reported .

Molecular Structure Analysis

The molecular structure of 2-Methoxy-dibenzosuberone derivatives has been confirmed through various techniques, including X-ray crystallography. This structural analysis is crucial for understanding the compound's biological activity and for the development of new derivatives with enhanced properties .

Chemical Reactions Analysis

2-Methoxy-dibenzosuberone and its derivatives undergo various chemical reactions that are significant for their biological activity and for the synthesis of novel compounds. For example, 2-arylidenebenzosuberones have been shown to react with Wittig-Horner reagents to produce novel compounds with potential antitumor activities . The reactions of 2-methoxy-1,4-benzoquinones with styrenyl systems have also been explored, leading to the synthesis of compounds with high enantiomeric purity .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-Methoxy-dibenzosuberone derivatives are influenced by the substituents on the dibenzosuberone core. These properties are important for the compound's biological activity and pharmacokinetic profile. For instance, the introduction of hydrophilic moieties at specific positions of the dibenzosuberone core has been shown to improve the physicochemical properties and potency of the derivatives as p38 MAP kinase inhibitors .

Aplicaciones Científicas De Investigación

Aplicaciones Farmacéuticas

La 2-Metoxi-dibenzosuberona es un intermedio clave para la síntesis de ingredientes farmacéuticos activos (API) relevantes para el tratamiento de diversas enfermedades relacionadas con el sistema nervioso central .

Tratamiento de enfermedades relacionadas con el sistema nervioso

Este compuesto se utiliza en la síntesis de varios API que se emplean en el tratamiento de enfermedades relacionadas con el sistema nervioso . Estas enfermedades incluyen migrañas, cefaleas tensionales, ataques de ansiedad y esquizofrenia .

Fármacos Anticancerígenos

La this compound también se utiliza en la síntesis de fármacos anticancerígenos . Por ejemplo, se utiliza en la síntesis de cloruro de suberenilo, un fármaco anticancerígeno .

Fármacos antidepresivos tricíclicos

Este compuesto pertenece a la familia de los fármacos antidepresivos tricíclicos, que se utilizan ampliamente contra diversos trastornos de salud mental .

Bioactividad hacia el transportador de serotonina

La this compound ha mostrado bioactividad hacia el transportador de serotonina . Esto lo convierte en un posible candidato para el tratamiento de la depresión y otros trastornos del estado de ánimo.

Bioactividad hacia el transportador de noradrenalina

Además del transportador de serotonina, este compuesto también ha mostrado bioactividad hacia el transportador de noradrenalina . Esto sugiere su posible uso en el tratamiento del trastorno por déficit de atención e hiperactividad (TDAH) y la narcolepsia.

Inhibición de la p38 MAP Kinasa

Los nuevos derivados disustituidos de dibenzosuberona muestran una alta potencia e inhibición selectiva de la p38 MAP kinasa . Esto podría promover potencialmente una nueva generación de fármacos antiinflamatorios

Safety and Hazards

Direcciones Futuras

Dibenzosuberone (DBS), which 2-Methoxy-dibenzosuberone is a derivative of, is a key intermediate for the synthesis of relevant active pharmaceutical ingredients (APIs) for the treatment of several diseases related to the central nervous system. There is ongoing research into improving the methodology for the synthesis of DBS, with a focus on limiting waste production via the use of immobilized catalysts .

Propiedades

IUPAC Name |

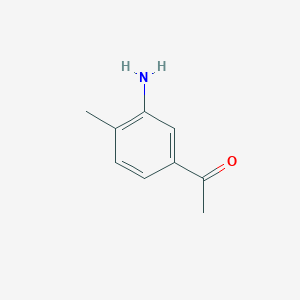

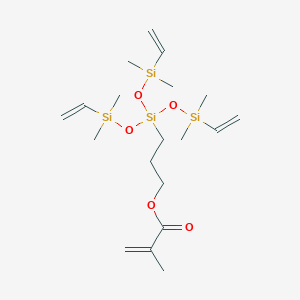

6-methoxytricyclo[9.4.0.03,8]pentadeca-1(15),3(8),4,6,11,13-hexaen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14O2/c1-18-13-8-9-15-12(10-13)7-6-11-4-2-3-5-14(11)16(15)17/h2-5,8-10H,6-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRFQZKLQUBMUAM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C(=O)C3=CC=CC=C3CC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801201776 | |

| Record name | 2-Methoxy-10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801201776 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

17910-72-4 | |

| Record name | 2-Methoxy-10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17910-72-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methoxy-10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801201776 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.